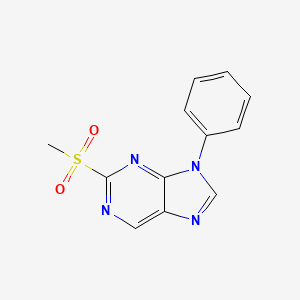
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and an indole core
Métodos De Preparación
The synthesis of 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base. The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. The indole core is often constructed through Fischer indole synthesis or other cyclization methods. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylic acid group.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid or oxalyl chloride
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed to reveal reactive functional groups for further chemical modifications .
Comparación Con Compuestos Similares
Similar compounds to 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid include:
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid: Another Boc-protected compound with applications in peptide synthesis.
1-(tert-Butoxycarbonyl)-2-methylindole-6-carboxylic acid: A structurally similar compound with a methyl group instead of a trifluoromethyl group.
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)benzene: A simpler aromatic compound with similar functional groups but lacking the indole core
The uniqueness of this compound lies in its combination of the indole core, trifluoromethyl group, and Boc protecting group, which together confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C15H14F3NO4 |
|---|---|
Peso molecular |
329.27 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)indole-6-carboxylic acid |
InChI |
InChI=1S/C15H14F3NO4/c1-14(2,3)23-13(22)19-10-6-9(12(20)21)5-4-8(10)7-11(19)15(16,17)18/h4-7H,1-3H3,(H,20,21) |
Clave InChI |
HVOULXOYTHVJRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


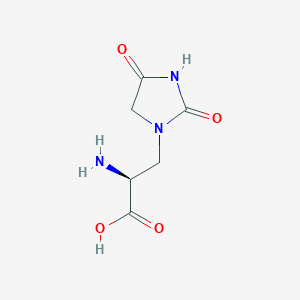
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
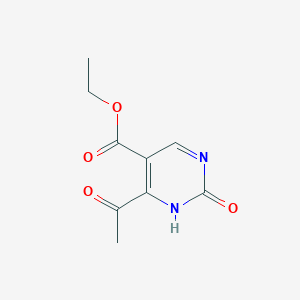
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
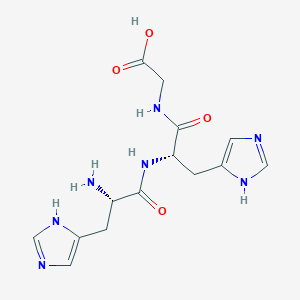
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)

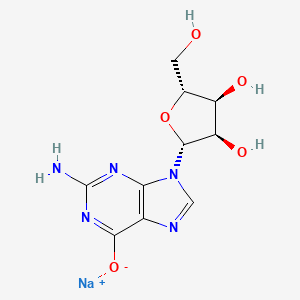
![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)
